5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole
Description
5-(Azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an azidomethyl group, an isopropyl group, and a thiophene ring
Properties
IUPAC Name |
5-(azidomethyl)-1-propan-2-yl-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5S/c1-8(2)16-10(6-13-15-12)5-11(14-16)9-3-4-17-7-9/h3-5,7-8H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSYUHWLQSRVBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CSC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the azidomethyl group and the thiophene ring. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
5-(Azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form different functional groups.
Reduction: The azide group can be reduced to an amine.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-(Azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azidomethyl group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages, which are useful in bioconjugation and drug design.
Comparison with Similar Compounds
Similar Compounds
5-(Azidomethyl)-1-isopropyl-3-(phenyl)-1H-pyrazole: Similar structure but with a phenyl ring instead of a thiophene ring.
5-(Azidomethyl)-1-isopropyl-3-(furan-3-yl)-1H-pyrazole: Similar structure but with a furan ring instead of a thiophene ring.
5-(Azidomethyl)-1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole imparts unique electronic properties, making it particularly useful in the development of materials with specific conductive or semiconductive properties. This distinguishes it from similar compounds with different heterocyclic rings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
